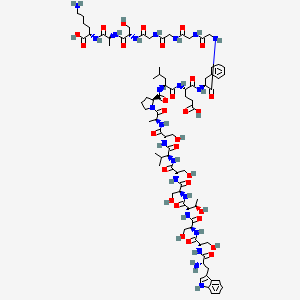
AChE-IN-34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-34, also known as compound 5l, is a potent and selective inhibitor of acetylcholinesterase (AChE). It exhibits an IC50 value of 3.98 µM and negligible inhibition of butyrylcholinesterase (BChE). This compound demonstrates mixed-mode inhibition of AChE with a Ki value of 0.044 µM using acetylthiocholine substrate concentrations ranging from 0.1 to 1 mM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-34 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of an organic solvent such as acetonitrile and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-34 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
AChE-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in synaptic function.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of biosensors and diagnostic assays for detecting acetylcholinesterase activity.
Mecanismo De Acción
AChE-IN-34 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This leads to prolonged neurotransmission and enhanced cholinergic activity.
Comparación Con Compuestos Similares
AChE-IN-34 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While these compounds also inhibit acetylcholinesterase, this compound is unique due to its mixed-mode inhibition and higher selectivity for acetylcholinesterase over butyrylcholinesterase. This makes it a valuable tool for studying enzyme inhibition and developing targeted therapies for neurodegenerative diseases.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
- Isoxazole derivatives
- Piperazine-dihydrofuran hybrids
Propiedades
Fórmula molecular |
C19H14N8O6 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
3-amino-7-(4-hydroxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C19H14N8O6/c20-8-13-16(21)24-25-17(22-9-1-4-11(28)5-2-9)15(27(32)33)19(13)12-7-10(26(30)31)3-6-14(12)23-18(19)29/h1-7,22,24-25,28H,21H2,(H,23,29) |
Clave InChI |
YVSFPAHTQKMRMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)








